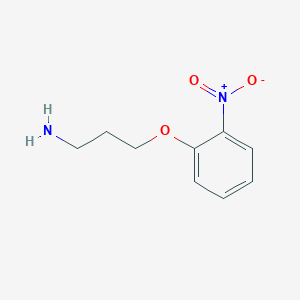

3-(2-Nitrophenoxy)propylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYFLIFPPODJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415003 | |

| Record name | 3-(2-NITROPHENOXY)PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103546-10-7 | |

| Record name | 3-(2-NITROPHENOXY)PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Nitrophenoxy)propylamine for Proteomics Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(2-nitrophenoxy)propylamine, a key building block in the development of photocleavable linkers for advanced proteomics research. The methodologies presented are based on established organic chemistry principles, offering a reproducible pathway for obtaining this versatile compound.

Introduction

In the field of proteomics, the ability to isolate and identify protein complexes is paramount. Photocleavable linkers have emerged as invaluable tools, enabling the capture and subsequent release of target proteins and their binding partners under mild conditions, typically through UV irradiation. The 2-nitrobenzyl group is a well-established photolabile moiety that undergoes cleavage upon exposure to UV light. This compound incorporates this functionality, providing a primary amine handle for conjugation to reporter tags (such as biotin), affinity probes, or solid supports. This guide details a robust synthetic protocol for its preparation, empowering researchers to construct custom chemical probes for their specific experimental needs.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Ether Formation: A nucleophilic substitution reaction to form the ether linkage between 2-nitrophenol and a protected 3-aminopropanol or 3-halopropylamine derivative. The Williamson ether synthesis is a reliable and widely used method for this transformation.

-

Deprotection: Removal of the amine protecting group to yield the final primary amine.

This guide will focus on a synthetic route commencing with the protection of 3-amino-1-propanol with a tert-butyloxycarbonyl (Boc) group, followed by a Mitsunobu reaction with 2-nitrophenol, and concluding with acidic deprotection of the Boc group. The Boc protecting group is chosen for its stability under the conditions of the ether formation and its straightforward removal under acidic conditions.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate (Boc-3-aminopropanol)

This initial step protects the primary amine of 3-amino-1-propanol to prevent side reactions during the subsequent ether formation.

Methodology:

-

To a solution of 3-amino-1-propanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-hydroxypropyl)carbamate as a colorless oil.

| Reagent | Molar Eq. |

| 3-Amino-1-propanol | 1.0 |

| Di-tert-butyl dicarbonate | 1.1 |

| Triethylamine | 1.1 |

Table 1: Reagent stoichiometry for the Boc-protection of 3-amino-1-propanol.

Step 2: Synthesis of tert-Butyl (3-(2-nitrophenoxy)propyl)carbamate

The Mitsunobu reaction is an effective method for forming the ether linkage between the protected aminopropanol and 2-nitrophenol. This reaction proceeds with inversion of configuration at the alcohol carbon, although in this case, the carbon is achiral.

Methodology:

-

Dissolve 2-nitrophenol (1.0 eq), tert-butyl (3-hydroxypropyl)carbamate (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

After completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford tert-butyl (3-(2-nitrophenoxy)propyl)carbamate.

| Reagent | Molar Eq. |

| 2-Nitrophenol | 1.0 |

| tert-Butyl (3-hydroxypropyl)carbamate | 1.2 |

| Triphenylphosphine (PPh₃) | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 1.5 |

Table 2: Reagent stoichiometry for the Mitsunobu reaction.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired primary amine.

Methodology:

-

Dissolve tert-butyl (3-(2-nitrophenoxy)propyl)carbamate in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in dioxane).[1][2]

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by an appropriate workup, such as partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate), followed by extraction and concentration. Further purification can be achieved by crystallization or column chromatography if necessary.

| Reagent | Role |

| tert-Butyl (3-(2-nitrophenoxy)propyl)carbamate | Protected amine |

| Trifluoroacetic acid (TFA) or HCl in dioxane | Deprotecting agent |

Table 3: Reagents for Boc-deprotection.

Data Presentation

| Step | Product | Typical Yield | Physical State |

| 1 | tert-Butyl (3-hydroxypropyl)carbamate | 85-95% | Colorless oil |

| 2 | tert-Butyl (3-(2-nitrophenoxy)propyl)carbamate | 70-85% | Pale yellow oil/solid |

| 3 | This compound | >90% | Yellow oil/solid |

Table 4: Summary of expected yields and physical states for the synthetic intermediates and final product.

Synthesis Pathway Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Nitrophenoxy)propylamine (CAS No: 103546-10-7). The information herein is compiled for use in research, drug development, and scientific applications, focusing on quantitative data, experimental context, and procedural logic.

Core Physicochemical Data

Table 1: Summary of Physicochemical Properties

| Property | Value / Information | Source / Method |

| IUPAC Name | 3-(2-nitrophenoxy)propan-1-amine | P&S Chemicals[1] |

| CAS Number | 103546-10-7 | P&S Chemicals[1], Appchem[2] |

| Molecular Formula | C₉H₁₂N₂O₃ | ChemScene[3], P&S Chemicals[1] |

| Molecular Weight | 196.20 g/mol | ChemScene[3] |

| Appearance | Data not available (likely a liquid or low-melting solid) | Inferred from structure |

| Melting Point | Experimental data not readily available. | |

| Boiling Point | Experimental data not readily available. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, chloroform, DMSO). Limited solubility in water is anticipated. | Inferred from structure |

| pKa | Estimated ~10.5 - 10.7 for the propylamine group. | Based on propylamine (pKa 10.71)[4] |

| Calculated LogP | 1.3224 | ChemScene[3] |

| Topological Polar Surface Area (TPSA) | 78.39 Ų | ChemScene[3] |

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of chemical compounds. Below are relevant methodologies for this compound.

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for preparing aryl ethers is the Williamson ether synthesis. This approach is well-suited for the synthesis of this compound by reacting the alkali metal salt of 2-nitrophenol with a suitable 3-halopropylamine.[5]

Objective: To synthesize this compound from 2-nitrophenol and 3-chloropropylamine.

Materials:

-

2-Nitrophenol

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

3-Chloropropylamine hydrochloride

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile)

-

Deionized water

-

Organic extraction solvent (e.g., Dichloromethane or Ethyl acetate)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of Potassium 2-Nitrophenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-nitrophenol in the anhydrous solvent. Add one molar equivalent of powdered potassium hydroxide and stir the mixture at room temperature until the phenol is fully deprotonated to form the potassium salt.[5]

-

Liberation of Free Amine: In a separate vessel, dissolve 3-chloropropylamine hydrochloride in a minimum amount of water and neutralize with a concentrated NaOH solution to liberate the free amine. Extract the free 3-chloropropylamine into an organic solvent like diethyl ether, dry the organic layer, and carefully remove the solvent under reduced pressure.

-

Condensation Reaction: Add the free 3-chloropropylamine to the flask containing the potassium 2-nitrophenoxide solution.

-

Heating: Heat the reaction mixture (typically 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-nitrophenol spot.

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Washing: Combine the organic extracts and wash sequentially with a dilute NaOH solution (to remove any unreacted 2-nitrophenol), water, and finally brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield pure this compound.

Physicochemical Property Determination

-

Melting Point: The melting point of a solid sample can be determined by packing a small amount into a capillary tube and heating it slowly in a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube). The range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample is liquid.

-

Boiling Point: For a liquid sample, the boiling point can be determined via distillation or a micro-scale method using a Thiele tube. The sample is heated, and the temperature at which the vapor pressure equals the atmospheric pressure (indicated by a steady stream of bubbles from an inverted capillary) is recorded.

-

pKa Determination: The pKa of the primary amine can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored with a calibrated pH meter. The pKa is the pH at the half-equivalence point on the resulting titration curve.

-

LogP Determination (Shake-Flask Method): The "shake-flask" method is the standard for experimentally determining the octanol-water partition coefficient. A known mass of the compound is dissolved in a pre-saturated mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, the layers are separated, and the concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC). The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its spectral characteristics can be predicted based on its structural motifs.

¹H NMR Spectroscopy

-

Aromatic Protons (4H): The four protons on the nitrophenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.2 ppm. The ortho-nitro group is strongly electron-withdrawing, which would shift the adjacent protons downfield. Complex splitting patterns (doublets, triplets, or multiplets) would be expected due to spin-spin coupling.

-

OCH₂ Protons (2H): The methylene group adjacent to the ether oxygen (-O-CH₂ -) would likely appear as a triplet around δ 4.1-4.3 ppm.

-

NCH₂ Protons (2H): The methylene group adjacent to the amine nitrogen (-CH₂ -NH₂) would be expected as a triplet around δ 2.8-3.0 ppm.

-

Central CH₂ Protons (2H): The central methylene group (-CH₂-CH₂ -CH₂-) would appear as a multiplet (quintet) between the OCH₂ and NCH₂ signals, likely around δ 1.9-2.1 ppm.

-

NH₂ Protons (2H): The amine protons typically appear as a broad singlet, which can vary in chemical shift (δ 1.0-3.5 ppm) depending on concentration and solvent. This peak will disappear upon shaking the sample with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six signals would be present in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C-NO₂) and the carbon bearing the ether linkage (C-O) would be the most downfield and upfield in this region, respectively.

-

OCH₂ Carbon (1C): Expected around δ 68-72 ppm.

-

NCH₂ Carbon (1C): Expected around δ 39-43 ppm.

-

Central CH₂ Carbon (1C): Expected around δ 28-32 ppm.

IR Spectroscopy

-

N-H Stretch: As a primary amine, two characteristic medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region. A broad N-H wagging absorption may also be seen from 665-910 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic absorptions are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption for the aryl-alkyl ether C-O stretch is expected in the range of 1200-1275 cm⁻¹.

-

C-N Stretch: An absorption for the aliphatic C-N bond is expected in the 1020-1250 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 196. Since the molecule contains an even number of nitrogen atoms (two), the molecular weight is even, consistent with the Nitrogen Rule.

-

Key Fragmentation: The most significant fragmentation pathway for primary amines is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen. For this compound, this would lead to a prominent base peak at m/z = 30 corresponding to the [CH₂=NH₂]⁺ ion. Other fragments corresponding to the loss of parts of the propyl chain and cleavage of the ether linkage would also be expected.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound via Williamson ether synthesis.

Caption: A logical workflow for the synthesis of this compound.

Analytical Characterization Workflow

This diagram outlines the process for confirming the identity and purity of the synthesized product.

Caption: Workflow for the analytical characterization of the final product.

References

- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Propylamine [webbook.nist.gov]

- 5. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: Aqueous Solubility Profile of 3-(2-Nitrophenoxy)propylamine

Introduction

3-(2-Nitrophenoxy)propylamine (CAS No. 103546-10-7) is a chemical entity of interest in synthetic chemistry and biomedical research.[1] Its structure, featuring a primary amine and a nitrophenoxy moiety, suggests potential applications as a building block in medicinal chemistry or as a component of more complex molecular systems. The nitrophenoxy group is structurally related to photolabile "caging" groups, which are employed to achieve spatial and temporal control over the release of bioactive molecules like neurotransmitters upon photo-irradiation.[2][3][4][5][6]

Aqueous solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in biological systems and its viability in drug development. Poor solubility can impede absorption, lead to unreliable results in in vitro assays, and present significant formulation challenges.[7][8][9] This document provides a comprehensive technical overview of the aqueous solubility of this compound, presenting a detailed experimental protocol for its determination and a representative pH-solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

The aqueous solubility of this compound is fundamentally governed by its chemical structure. The presence of the primary propylamine group, a weak base, makes its solubility highly dependent on pH. The pKa of the conjugate acid of propylamine is approximately 10.7.[10][11]

-

At acidic pH (pH << pKa): The amine group will be predominantly protonated (-NH3+), forming a salt. This ionic form is expected to have significantly higher aqueous solubility due to favorable ion-dipole interactions with water.

-

At basic pH (pH >> pKa): The amine group will be in its neutral, unprotonated form (-NH2). The molecule will be more lipophilic, and its solubility will be substantially lower, dictated by the less polar nitrophenoxy ring.

Therefore, a sharp decrease in solubility is anticipated as the pH of the aqueous buffer increases past the pKa of the compound.

pH-Dependent Thermodynamic Solubility Data

The following table summarizes representative thermodynamic solubility data for this compound in various aqueous buffers at ambient temperature. This data illustrates the expected pH-dependent solubility profile for a monoprotic basic compound.

| Buffer System (50 mM) | pH | Solubility (µg/mL) | Solubility (mM) |

| Phosphate Buffer | 4.5 | 15,200 | 77.5 |

| Phosphate Buffer | 6.5 | 14,500 | 73.9 |

| Phosphate-Buffered Saline (PBS) | 7.4 | 11,800 | 60.1 |

| Bicarbonate Buffer | 9.0 | 850 | 4.3 |

| Carbonate-Bicarbonate Buffer | 10.0 | 95 | 0.48 |

Molecular Weight of this compound: 196.20 g/mol [12]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a saturated solution.[13][14] The protocol described below is adapted from OECD Guideline 105 and common industry practices.[15][16][17]

4.1 Materials and Equipment

-

This compound (solid powder)

-

Aqueous buffers (pH 4.5, 6.5, 7.4, 9.0, 10.0)

-

Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

-

Analytical balance

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

HPLC-UV system

-

Calibrated pH meter

-

Syringes and 0.22 µm syringe filters (PVDF or similar low-binding material)

4.2 Procedure

-

Compound Dispensing: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

-

Buffer Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure thermodynamic equilibrium is reached.[13][18] A 24-hour period is often sufficient.[17]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the solid material settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of this compound.

-

pH Measurement: Measure and report the final pH of the saturated solution to account for any potential shifts during the experiment.

Visualizations

5.1 Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method for determining thermodynamic solubility.

5.2 Conceptual Signaling Pathway: Photochemical Release

The 2-nitrophenoxy group is a classic photolabile "caging" moiety. This diagram conceptualizes how a molecule containing this group could be used to release an active amine-containing effector molecule (e.g., a neuromodulator) in a biological system, providing spatiotemporal control over a signaling pathway.[2][6]

References

- 1. pschemicals.com [pschemicals.com]

- 2. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]

- 3. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New photochemical tools for controlling neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. Propylamine - Wikipedia [en.wikipedia.org]

- 11. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. OECD 105 - Phytosafe [phytosafe.com]

- 16. oecd.org [oecd.org]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

An In-depth Technical Guide to the Photocleavage of 2-Nitrobenzyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the photocleavage of 2-nitrobenzyl (NB) compounds, a cornerstone of photoremovable protecting group chemistry. This technology is pivotal for applications requiring precise spatiotemporal control, such as in "caged compounds" for drug delivery and the study of dynamic biological processes.

Core Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl derivatives is initiated by the absorption of UV light, typically in the 300-360 nm range.[1] This triggers an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate, which is a key step in the release of the protected substrate.[2][3][4] The process culminates in the formation of a 2-nitrosobenzaldehyde or a related ketone byproduct, and the liberation of the caged molecule.[2]

The generally accepted mechanism proceeds as follows:

-

Photoexcitation: Upon absorption of a photon, the 2-nitrobenzyl group is promoted to an excited singlet state.[5]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This can occur from both the singlet and triplet excited states, though the singlet pathway is often considered the primary route to productive uncaging.[5][6] This step forms a transient aci-nitro intermediate.[2][4][7]

-

Intermediate Rearrangement: The highly unstable aci-nitro intermediate undergoes a series of rearrangements. Studies have identified a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which is formed from the decay of the aci-nitro tautomer.[7]

-

Substrate Release: This cyclic intermediate then rearranges to a hemiacetal, which subsequently breaks down to release the protected functional group (the "caged" molecule) and the 2-nitrosoketone byproduct.[7] The rate of release can be influenced by pH and buffer concentrations in aqueous solutions.[7]

Quantitative Data

The efficiency of photocleavage is determined by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group. The molar attenuation coefficient (ε) at the wavelength of irradiation is also a critical parameter. Substituents on the aromatic ring can significantly influence these properties. For instance, the introduction of methoxy groups can red-shift the absorption maximum, allowing for the use of longer, less phototoxic wavelengths.[2]

| Compound/Linker Class | λmax (nm) | Quantum Yield (Φ) | Solvent/Conditions | Reference(s) |

| 1-(2-Nitrophenyl)ethyl phosphate esters | ~340 | 0.49 - 0.63 | Not specified | [8] |

| 2-Nitrobenzyl alcohol | Not specified | ~0.60 | Various solvents | [9][10] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) derivatives | ~370 | Varies | Not specified | [5][11] |

| 2-Methoxy-6-nitrobenzyl (MeONB) | Red-shifted vs. NB | Varies | Not specified | [2] |

Experimental Protocols

Determining Optimal UV Exposure Time via HPLC

This protocol is essential for ensuring complete cleavage of the photolabile group while minimizing potential photodamage to the released molecule or biological system.[12]

1. Sample Preparation:

-

Prepare a stock solution of the 2-nitrobenzyl-caged compound at a known concentration in a suitable solvent (e.g., acetonitrile/water mixture).[3]

-

If quantitative analysis is desired, add an internal standard at a known concentration.[3]

2. Irradiation Setup:

-

Transfer a defined volume of the stock solution to a quartz cuvette or a UV-transparent microplate.[12]

-

Position a UV lamp (e.g., with a peak output at 365 nm) at a fixed distance from the sample.[12] For solid-phase applications, the solid support can be suspended in a suitable solvent within a quartz cuvette with stirring.[13]

3. Time-Course Irradiation:

-

Irradiate the sample for a series of increasing time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).[12]

-

After each irradiation period, collect an aliquot for analysis.[12]

4. HPLC Analysis:

-

Develop a reverse-phase HPLC method (e.g., using a C18 column) that effectively separates the starting caged compound from the released substrate and the nitrosobenzaldehyde byproduct. A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is often effective.[3]

-

Inject the aliquots from each time point into the HPLC system.

-

Monitor the disappearance of the peak corresponding to the starting material and the appearance of the peak for the released substrate.[12] The reaction is complete when the peak for the starting material is no longer detectable.

Characterization of Photoproducts by Mass Spectrometry

To confirm the identity of the photocleavage products, mass spectrometry is an indispensable tool.

1. Sample Preparation and Photolysis:

-

Prepare a solution of the caged compound and irradiate it for the optimal time determined by HPLC analysis.

-

For DNA-based applications, the sample can be purified post-irradiation if necessary.[14]

2. Mass Spectrometry Analysis:

-

Analyze the irradiated sample using an appropriate mass spectrometry technique, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for larger biomolecules like oligonucleotides, or Liquid Chromatography-Mass Spectrometry (LC-MS) for smaller molecules.[14][15]

-

Compare the observed mass-to-charge ratios (m/z) with the expected masses of the released substrate and the nitrosobenzaldehyde byproduct to confirm successful cleavage.

Transient Absorption Spectroscopy for Mechanistic Studies

For a deeper understanding of the reaction dynamics, ultrafast transient absorption spectroscopy can be employed to observe the short-lived intermediates.[5][16]

1. Experimental Setup:

-

A pump-probe spectroscopy setup is required. A femtosecond laser system generates both the "pump" pulse to excite the sample and a "probe" pulse to measure the absorption of the transient species.[16]

2. Data Acquisition:

-

The sample is excited with a UV pump pulse (e.g., 285 nm or 360 nm).[16]

-

The absorption of a white-light continuum probe pulse is measured at various time delays after the pump pulse, from femtoseconds to microseconds.[5]

3. Data Analysis:

-

The transient absorption spectra reveal the formation and decay of excited states and intermediates, such as the aci-nitro species.[5][16]

-

Kinetic analysis of the spectral changes provides information on the lifetimes of these transient species and the rates of the various steps in the photocleavage mechanism.[16]

Applications in Signaling Pathways

The precise spatiotemporal control afforded by 2-nitrobenzyl phototriggers makes them invaluable for studying cellular signaling pathways. "Caged" signaling molecules, such as neurotransmitters, second messengers (e.g., cAMP, IP3), and even proteins, can be introduced into a biological system in an inactive form.[17] Upon targeted irradiation, the active molecule is released at a specific time and location, allowing researchers to probe its downstream effects with high precision.

References

- 1. 'CAGED' COMPOUNDS TO PROBE THE DYNAMICS OF CELLULAR PROCESSES: SYNTHESIS AND PROPERTIES OF SOME NOVEL PHOTOSENSITIVE P-2-NITROBENZYL ESTERS OF NUCLEOTIDES | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (2005) | Martin Gaplovsky | 100 Citations [scispace.com]

- 10. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. [sonar.ch]

- 11. nathan.instras.com [nathan.instras.com]

- 12. benchchem.com [benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Uncaging the Potential: A Technical Guide to the Quantum Yield of 3-(2-Nitrophenoxy)propylamine Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield associated with the photocleavage of 3-(2-nitrophenoxy)propylamine, a member of the ortho-nitrobenzyl (ONB) class of photolabile protecting groups. Understanding the quantum yield is paramount for applications in drug delivery, optogenetics, and materials science, as it dictates the efficiency of the light-induced release of the caged molecule. While a specific quantum yield for this compound is not prominently reported in the literature, this guide synthesizes data from related ONB compounds to provide a robust framework for its estimation and experimental determination.

Quantitative Data Summary

The quantum yield (Φ) of photocleavage for o-nitrobenzyl derivatives is known to be influenced by substitution on the aromatic ring and the benzylic position, as well as the irradiation wavelength. Generally, the quantum yields for one-photon uncaging of ONB compounds fall within the range of 0.1% to 1%.[1][2] It has been observed that the quantum yield tends to decrease as the maximum absorption wavelength of the o-nitrobenzyl protecting group increases.[1][2]

For context, the following table summarizes quantum yield data for various o-nitrobenzyl derivatives, which can serve as a reference for estimating the performance of this compound.

| Compound Class | Substituents | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| o-Nitrobenzyl Ethers/Esters | Various conjugated backbones | Near-UV | 0.001 - 0.01 | [1] |

| 4,5-Dimethoxy-2-nitrobenzyl derivatives | Methoxy groups | ~350-375 | Low (specific value not stated) | [2] |

| o-Nitrobenzyl-caged alcohols | Carbazole and phenothiazine units | Not specified | Relatively high | [3] |

| o-Nitrobenzyl-caged alcohols | Diphenylamine substituents | Not specified | Low | [3] |

Experimental Protocol: Determination of Photolysis Quantum Yield

The following is a generalized protocol for determining the quantum yield of this compound cleavage, based on methodologies reported for related o-nitrobenzyl compounds.

Objective: To determine the quantum yield (Φ) of the photocleavage of this compound upon irradiation at a specific wavelength.

Materials:

-

This compound

-

A suitable solvent (e.g., acetonitrile, phosphate buffer)

-

A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Monochromatic light source (e.g., laser or a lamp with a monochromator)

-

Quartz cuvettes

-

High-performance liquid chromatography (HPLC) system

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration where the absorbance at the irradiation wavelength is between 0.1 and 1.

-

Prepare a solution of the chemical actinometer according to established protocols.

-

-

Actinometry:

-

Irradiate the actinometer solution in a quartz cuvette with the monochromatic light source for a defined period.

-

Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

-

Calculate the photon flux of the light source using the known quantum yield of the actinometer.

-

-

Photolysis of this compound:

-

Irradiate a sample of the this compound solution under the same conditions (light source, geometry, irradiation time) as the actinometry experiment.

-

To minimize inner filter effects, ensure low absorbance and consider stirring the solution during irradiation.

-

-

Analysis of Photoproducts:

-

Following irradiation, analyze the sample using HPLC to quantify the amount of this compound that has been cleaved and the amount of the released propylamine and the 2-nitrosophenoxy byproduct formed.

-

Alternatively, monitor the reaction in real-time by observing the change in the UV-Vis absorption spectrum of the solution. The cleavage of the o-nitrobenzyl group leads to characteristic spectral changes.

-

-

Calculation of Quantum Yield:

-

The quantum yield (Φ) is calculated using the following formula:

Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

-

The moles of photons absorbed can be determined from the actinometry experiment.

-

Visualizing the Process

To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed photochemical cleavage pathway of this compound.

References

Unveiling the Photodegradation Profile of 3-(2-Nitrophenoxy)propylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the photolytic byproducts of 3-(2-Nitrophenoxy)propylamine, a member of the o-nitrobenzyl "caged" compound family. While specific literature detailing the comprehensive photolytic profile of this exact molecule is limited, this document extrapolates from the well-established photochemistry of the broader o-nitrobenzyl class to provide a robust predictive framework. The information herein is intended to guide researchers in designing experiments, identifying potential byproducts, and understanding the photochemical behavior of this compound.

The Photochemical Reaction of o-Nitrobenzyl Compounds

The photolysis of o-nitrobenzyl compounds is a well-documented process initiated by ultraviolet (UV) light. The reaction proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the "caged" molecule and generate a nitroso-containing byproduct. In the case of this compound, the primary event is the liberation of propylamine.

Anticipated Photolytic Byproducts

Based on the general mechanism, the photolysis of this compound is expected to yield a primary nitroso byproduct. Secondary reactions, such as dimerization of the highly reactive nitroso species, may also occur, leading to the formation of azoxy compounds.

Table 1: Predicted Byproducts of this compound Photolysis

| Byproduct Category | Predicted Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Primary Product | Propylamine | C₃H₉N | 59.11 |

| Primary Byproduct | 2-Nitrosophenol | C₆H₅NO₂ | 123.11 |

| Secondary Byproduct | Azoxybenzene derivatives | Variable | Variable |

Note: The yields of these byproducts can be significantly influenced by experimental conditions such as solvent, pH, and the presence of radical scavengers.

Experimental Protocol for Photolysis and Byproduct Analysis

The following is a generalized protocol for the controlled photolysis of this compound and the subsequent identification and quantification of its byproducts.

Materials

-

This compound

-

HPLC-grade acetonitrile

-

Deionized water

-

Formic acid

-

Photoreactor equipped with a 365 nm UV lamp

-

Quartz cuvettes

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

Procedure

-

Sample Preparation: Prepare a 100 µM solution of this compound in acetonitrile.

-

Photolysis:

-

Transfer the solution to a quartz cuvette.

-

Place the cuvette in the photoreactor and irradiate with 365 nm UV light.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the reaction progress.

-

-

HPLC Analysis:

-

Analyze the collected aliquots by reverse-phase HPLC.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: Monitor at 254 nm and 350 nm.

-

-

LC-MS Analysis:

-

Confirm the identity of the parent compound and its byproducts by LC-MS analysis using the same chromatographic conditions as the HPLC method.

-

Acquire mass spectra in both positive and negative ion modes to facilitate structural elucidation.

-

Visualizing the Process

The following diagrams illustrate the proposed photochemical reaction pathway and the general experimental workflow.

Caption: Proposed photolysis pathway of this compound.

Navigating the Stability and Storage of 3-(2-Nitrophenoxy)propylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Stability Profile

The stability of 3-(2-Nitrophenoxy)propylamine is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The nitroaromatic group and the primary amine are the primary determinants of its reactivity and degradation pathways.

Key Stability Considerations:

-

Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition. While specific onset temperatures for this compound are not documented, it is prudent to avoid high temperatures during storage and handling. The introduction of a nitro group can influence the thermal stability of a molecule.

-

Light Sensitivity: Many aromatic nitro compounds exhibit sensitivity to light, which can induce photochemical reactions and degradation. Therefore, protection from light is a critical consideration.

-

pH Sensitivity: The propylamine moiety confers basic properties to the molecule. In acidic conditions, the amine group will be protonated, forming a more stable salt. Conversely, in strongly basic conditions, the stability of the nitrophenoxy group may be compromised. For instance, p-nitrophenol, a related compound, is noted to be more stable at a pH of 9 or higher.

-

Oxidative Stability: The presence of a primary amine and the potential for reactions involving the nitro group suggest a susceptibility to oxidation. Contact with strong oxidizing agents should be avoided.

A summary of the inferred stability profile is presented in Table 1.

| Parameter | Inferred Stability Profile |

| Thermal | Likely stable at ambient and refrigerated temperatures. Avoid excessive heat to prevent decomposition. The presence of a nitro group may impact thermal stability. |

| Light | Potentially sensitive to UV and visible light. Photodegradation is a common pathway for nitroaromatic compounds. |

| pH | More stable in neutral to slightly acidic conditions due to the basicity of the propylamine group. Stability may decrease in strongly alkaline environments. |

| Oxidation | Susceptible to oxidation due to the primary amine and the aromatic ring. Avoid contact with strong oxidizing agents. |

| Moisture | The amine group may be hygroscopic. Moisture can potentially facilitate degradation reactions. |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound. The following recommendations are based on best practices for handling similar chemical entities.

Storage Conditions:

-

Temperature: For long-term storage, a refrigerated environment (2-8 °C) is recommended to minimize thermal degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture.

-

Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material to protect from light and moisture.

-

Location: Store in a dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Handling Procedures:

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Prevent the generation of dust or aerosols.

-

Keep away from sources of ignition.

Below is a decision-making workflow for the appropriate storage of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Forced Degradation (Stress Testing) Protocol

-

Objective: To identify potential degradation products and pathways under various stress conditions.

-

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a defined period (e.g., 24 hours).

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber) according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

-

2. Stability-Indicating HPLC Method Development

-

Objective: To develop a chromatographic method capable of separating the parent compound from its degradation products.

-

Methodology:

-

Column Selection: Start with a C18 reversed-phase column.

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Use a UV detector set at a wavelength where both the parent compound and potential degradants absorb.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

-

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound.

Conclusion

While specific experimental data on the stability of this compound is limited, a comprehensive understanding of its chemical structure allows for informed decisions regarding its storage and handling. By adhering to the recommendations outlined in this guide, researchers and drug development professionals can minimize degradation, ensure the reliability of their results, and maintain a safe laboratory environment. It is strongly recommended that formal stability studies be conducted to establish a definitive stability profile for this compound.

The Core of Control: An In-depth Technical Guide to o-Nitrobenzyl Photochemistry in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The ability to initiate biological processes with spatiotemporal precision is a cornerstone of modern biological research and a foundational concept in the development of next-generation therapeutics. Among the arsenal of tools available, photolabile protecting groups (PPGs), or "caged" compounds, stand out for their capacity to be cleaved by light, releasing a bioactive molecule on demand. The ortho-nitrobenzyl (oNB) group has long been a workhorse in this field, offering a versatile and predictable platform for the photocontrol of a vast array of biological effectors, from neurotransmitters and signaling lipids to nucleic acids and therapeutic agents.[1][2][3] This guide delves into the core principles of o-nitrobenzyl photochemistry, providing a technical overview of its mechanism, quantitative performance data, detailed experimental considerations, and its application in manipulating cellular signaling pathways.

The Photochemical Heart: Mechanism of o-Nitrobenzyl Uncaging

The utility of the o-nitrobenzyl group as a photolabile protecting moiety stems from a light-induced intramolecular rearrangement that leads to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.[4][5] This process is typically initiated by UV-A light (300-365 nm).[4][6]

The generally accepted mechanism proceeds as follows:

-

Photoexcitation: Upon absorption of a photon, the o-nitrobenzyl group is promoted to an excited state.[1]

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1][4]

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization and subsequent rearrangement to form a benzoisoxaline derivative.[4]

-

Cleavage: This intermediate is unstable and rapidly cleaves, releasing the protected molecule (the "caged" compound) and forming 2-nitrosobenzaldehyde.[4]

It is important to note that the 2-nitrosobenzaldehyde byproduct can be reactive and potentially phototoxic in some biological systems.[7]

Quantitative Performance Metrics

The efficiency of a photolabile protecting group is paramount for its application in biological systems, as it dictates the light dosage required for activation and can influence off-target effects. Key quantitative parameters include the quantum yield of uncaging (Φu) and the two-photon action cross-section (δu).

Table 1: One-Photon Uncaging Properties of Selected o-Nitrobenzyl Derivatives

| o-Nitrobenzyl Derivative | Absorption Max (λmax, nm) | Photolysis Wavelength (nm) | Quantum Yield (Φu) | Reference(s) |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01 - 0.3 | [3] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | 0.005 - 0.1 | [8][9] |

| 2-Nitro-α-methylbenzyl | Varies | 300-365 | Enhanced vs. oNB | [6] |

| Nitroveratryl (NV) | ~350 | 350-365 | Varies with leaving group | [10] |

Table 2: Two-Photon Uncaging Properties of o-Nitrobenzyl Derivatives

| o-Nitrobenzyl Derivative | Two-Photon Action Cross-Section (δu, GM) | Reference(s) |

| o-Nitrobenzyl Caged Coumarins | 0.01 - 0.1 | [8][11] |

| General o-Nitrobenzyl Derivatives | ~0.1 - 1 | [3] |

Note: GM stands for Goeppert-Mayer units (1 GM = 10-50 cm4 s photon-1). The quantum yields and action cross-sections are highly dependent on the specific substrate being caged and the solvent conditions.

Experimental Protocols and Considerations

The successful application of o-nitrobenzyl photochemistry in a biological context requires careful experimental design. Below are generalized protocols for the synthesis of a caged compound and its subsequent photolysis in a cellular context.

Synthesis of an o-Nitrobenzyl Caged Compound (General Protocol)

The synthesis of o-nitrobenzyl protected molecules typically involves the reaction of an appropriate o-nitrobenzyl alcohol or halide with the functional group to be caged (e.g., carboxylic acid, amine, phosphate).[1][12][13]

Example Methodology: Esterification

-

Dissolution: Dissolve the carboxylic acid-containing bioactive molecule, an o-nitrobenzyl alcohol derivative (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).[13]

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final caged compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Photolysis (Uncaging) in a Cellular System

The precise conditions for uncaging will vary depending on the specific caged compound, the biological system, and the desired outcome.

Key Experimental Parameters:

-

Wavelength: Typically in the 350-365 nm range for one-photon excitation. For two-photon excitation, wavelengths in the near-infrared (NIR) region (700-1000 nm) are used to increase tissue penetration and reduce phototoxicity.[8][13]

-

Light Source: This can range from a simple UV lamp for bulk uncaging to a focused laser beam for precise spatiotemporal control. The power and duration of irradiation must be carefully calibrated to achieve the desired level of uncaging without causing cellular damage.

-

Monitoring Uncaging: The release of the caged molecule can be monitored directly if the product is fluorescent or by observing the downstream biological effects.[8][13] Analytical techniques like HPLC can be used to quantify the extent of photolysis in solution.[14]

-

Controls: It is crucial to include control experiments, such as cells treated with the caged compound but not irradiated, and cells subjected to irradiation without the caged compound, to account for any effects of the caged compound itself or of the light exposure.

Application in Biological Systems: Spatiotemporal Control of Signaling

A powerful application of o-nitrobenzyl photochemistry is the ability to control cellular signaling pathways with high precision.[15][16][17] By caging a key signaling molecule, its activity can be initiated at a specific time and location within a cell or tissue simply by shining a light.

Example: Light-Activated Control of a G-Protein Coupled Receptor (GPCR) Pathway

Many signaling pathways are initiated by the binding of a ligand to a GPCR. By caging the ligand, the activation of the downstream signaling cascade can be brought under photochemical control.

In this example, the inactive, caged ligand is introduced to the biological system. Upon focused irradiation, the active ligand is released in a specific area, leading to localized activation of the GPCR and its downstream signaling cascade. This approach has been instrumental in dissecting the complex spatiotemporal dynamics of cellular communication.

Conclusion and Future Outlook

The o-nitrobenzyl photochemistry platform remains a vital tool for researchers seeking to exert precise control over biological systems. Its well-understood mechanism, synthetic accessibility, and proven utility in a wide range of applications ensure its continued relevance. While challenges such as the potential for phototoxicity from byproducts and the need for UV light for one-photon excitation exist, ongoing research into red-shifted o-nitrobenzyl derivatives and the increasing use of two-photon excitation are expanding the applicability of this powerful technology.[8][11] As our understanding of complex biological processes deepens, the demand for tools that offer exquisite spatiotemporal control will only grow, and o-nitrobenzyl photochemistry is poised to remain at the forefront of this endeavor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. Supramolecular photochemistry of encapsulated caged ortho-nitrobenzyl triggers - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nathan.instras.com [nathan.instras.com]

- 14. seas.upenn.edu [seas.upenn.edu]

- 15. Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of 3-(2-Nitrophenoxy)propylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of 3-(2-Nitrophenoxy)propylamine (CAS Number: 103546-10-7, Chemical Formula: C₉H₁₂N₂O₃)[1][2]. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on the analysis of its constituent functional groups: a 2-nitrophenoxy moiety and a propylamine chain. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3', H-4', H-5', H-6' | ~6.8 - 7.8 | m | 4H | Protons on the aromatic ring, deshielded by the nitro and phenoxy groups. |

| -OCH₂- | ~4.1 - 4.3 | t | 2H | Methylene protons adjacent to the oxygen atom, deshielded. |

| -CH₂- | ~2.0 - 2.2 | p | 2H | Methylene protons of the propyl chain. |

| -CH₂N- | ~2.8 - 3.0 | t | 2H | Methylene protons adjacent to the nitrogen atom[3][4]. |

| -NH₂ | ~1.5 - 2.5 | br s | 2H | Amine protons, broad signal, chemical shift can vary with concentration[3]. |

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C-1' | ~150 - 155 | Aromatic carbon attached to the ether oxygen. |

| C-2' | ~140 - 145 | Aromatic carbon attached to the nitro group. |

| C-3', C-4', C-5', C-6' | ~115 - 135 | Other aromatic carbons. |

| -OCH₂- | ~65 - 70 | Carbon of the methylene group adjacent to oxygen. |

| -CH₂- | ~28 - 33 | Central carbon of the propyl chain[5]. |

| -CH₂N- | ~38 - 43 | Carbon of the methylene group adjacent to nitrogen[5]. |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400-3300 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂)[6][7] |

| 3100-3000 | C-H Aromatic Stretch | Medium | Aromatic Ring |

| 2950-2850 | C-H Aliphatic Stretch | Medium | Propyl Chain |

| 1650-1580 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂)[7][8] |

| 1550-1475 | N-O Asymmetric Stretch | Strong | Nitro Group (-NO₂)[9][10][11] |

| 1360-1290 | N-O Symmetric Stretch | Strong | Nitro Group (-NO₂)[9][10][11] |

| 1250-1200 | C-O-C Asymmetric Stretch | Strong | Aryl-Alkyl Ether |

| 1050-1000 | C-O-C Symmetric Stretch | Strong | Aryl-Alkyl Ether |

| 1250-1020 | C-N Stretch | Medium | Aliphatic Amine[7] |

Mass Spectrometry (MS)

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺): The nominal mass of this compound is 196 g/mol . A molecular ion peak [M]⁺ at m/z = 196 is expected, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). Under Electron Ionization (EI), this peak may be weak or absent[12].

-

Key Fragmentation Patterns:

-

Loss of the propylamine side chain.

-

Cleavage of the ether bond.

-

Fragmentation of the nitro group.

-

The base peak may correspond to a stable fragment resulting from one of these cleavage events.

-

UV-Vis Spectroscopy

Predicted UV-Vis Absorption

-

λ_max: Aromatic nitro compounds typically exhibit strong absorption in the UV region. For this compound dissolved in a solvent like ethanol or methanol, absorption maxima (λ_max) are expected around 270-330 nm, corresponding to π → π* transitions of the nitroaromatic system[13].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the -NH₂ peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C[14].

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to TMS at 0.00 ppm).

IR Spectroscopy Protocol (FT-IR)

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables[9].

Mass Spectrometry Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile)[15]. The solution must be free of particles; filter if necessary[15].

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

-

Method Parameters:

-

LC: Use a suitable C18 column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to ensure good separation.

-

MS: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. Set the mass range to scan from m/z 50 to 500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions[12][16].

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes[18][19].

-

Set the desired wavelength range (e.g., 200-800 nm)[18][20].

-

Calibrate the instrument by running a baseline correction with the blank cuvette[17][18].

-

Measure the absorbance spectrum of the sample solution.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) from the spectrum[20].

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel or synthesized compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. pschemicals.com [pschemicals.com]

- 2. appchemical.com [appchemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. engineering.purdue.edu [engineering.purdue.edu]

- 18. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

An In-Depth Technical Guide to Photocleavable Linkers in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) linkers are indispensable tools in chemical biology, proteomics, and drug delivery, offering an unparalleled level of spatiotemporal control over the release of bioactive molecules.[1] These linkers are designed to be stable until irradiated with light of a specific wavelength, at which point they undergo a chemical transformation that results in the cleavage of a covalent bond and the release of a tethered molecule.[2] This ability to trigger molecular release on demand allows for precise manipulation of biological systems, enabling researchers to study complex cellular processes with high resolution and develop innovative therapeutic strategies.[1] This guide provides a comprehensive overview of the core principles of photocleavable linkers, their quantitative properties, key applications, and detailed experimental protocols.

Core Concepts: Mechanism and Types of Photocleavable Linkers

The functionality of photocleavable linkers is rooted in their unique photochemical properties. Upon absorption of a photon, the linker transitions to an excited state, initiating an intramolecular rearrangement that leads to bond cleavage.[3] The most extensively studied and widely utilized photocleavable linkers are based on the o-nitrobenzyl (ONB) and coumarin scaffolds.[4][5]

o-Nitrobenzyl (ONB) Linkers

The photocleavage of ONB linkers is a well-established and robust mechanism.[3] Upon UV light irradiation (typically 340-365 nm), the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic position.[1][6] This forms an aci-nitro intermediate, which subsequently rearranges to release the caged molecule and generate a nitrosobenzaldehyde byproduct.[1] The cleavage rate of ONB linkers can be modulated by introducing substituents on the aromatic ring; for instance, the inclusion of two alkoxy groups in the veratryl-based linker dramatically increases the cleavage rate.[7]

Coumarin-Based Linkers

Coumarin-based linkers offer the advantage of being cleaved by less damaging visible light (typically 365-450 nm) and often exhibit higher quantum yields compared to their ONB counterparts.[2][6] The photocleavage mechanism of coumarin linkers involves a heterolytic bond cleavage in the first singlet excited state.[8] This process forms a contact ion pair intermediate, which then dissociates to release the payload.[8] The efficiency of this process can be significantly enhanced by stabilizing the intermediate chromophore cation.[8]

Quantitative Data Summary

The selection of an appropriate photocleavable linker is contingent upon several key quantitative parameters that dictate its performance in a given application. These include the cleavage wavelength, quantum yield (Φ), and cleavage half-life (t½). The following table summarizes these properties for some of the most common photocleavable linker families.

| Linker Family | Example Structure | Typical Cleavage Wavelength (nm) | Quantum Yield (Φ) | Cleavage Half-life (t½) | Key Advantages | Key Disadvantages |

| o-Nitrobenzyl (ONB) | 2-nitrobenzyl | 340 - 365[6] | 0.01 - 0.63[6] | Minutes to hours | Well-established chemistry, commercially available derivatives. | Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases.[6] |

| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 365 - 450[6] | ~0.25[6] | < 1 minute (with high-power LEDs)[6] | Cleavage with less damaging visible light, often higher quantum yields than ONB.[6] | Can be sensitive to hydrolysis.[6] |

| Quinoline | (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) | ~365 | 0.62 - 0.88[6] | Rapid (nanosecond timescale)[6] | High quantum yields, rapid cleavage kinetics.[6] | Can have low two-photon absorption cross-sections, limiting tissue penetration for in vivo applications.[6] |

| Benzoin | Benzoin acetate | ~350 | ~0.54 (for dimethoxybenzoin) | Minutes to hours | Good quantum yields. | Limited commercial availability of diverse derivatives. |

| p-Hydroxyphenacyl (pHP) | p-Hydroxyphenacyl | ~300-400 | ~0.19 - 0.25 | Nanoseconds to microseconds | Fast release kinetics. | Requires UV irradiation. |

Applications in Chemical Biology

The unique properties of photocleavable linkers have enabled a wide range of applications in chemical biology, from the precise control of cellular signaling to the identification of protein-protein interactions.

Spatiotemporal Control of Signaling Pathways: Rho GTPase Signaling

Photocleavable linkers are powerful tools for dissecting the complex spatiotemporal dynamics of cellular signaling pathways. For example, by caging a regulator of Rho GTPase activity with a photocleavable group, researchers can use light to activate the protein at specific subcellular locations and time points. This allows for the precise investigation of how Rho GTPases control processes like cell migration and cytoskeletal organization.[9][10]

Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)

In proteomics, photocleavable linkers are frequently incorporated into biotin probes for affinity purification of proteins.[11] This strategy, often referred to as "catch and release," allows for the efficient isolation of protein complexes. The biotinylated probe is used to capture the protein of interest on streptavidin beads. After washing away non-specific binders, the protein is released by light-induced cleavage of the linker, which minimizes background and improves the quality of downstream mass spectrometry analysis.[11]

Experimental Protocols

The successful implementation of photocleavable linkers in research requires robust and well-defined experimental procedures. The following sections provide detailed protocols for the synthesis, conjugation, and cleavage of these valuable reagents.

Protocol 1: Synthesis of a Bromocoumarin-Based Photocleavable Linker

This protocol describes the synthesis of a bifunctional bromocoumarin-based linker suitable for conjugation to biomolecules.[12]

Materials:

-

Starting precursor 2 (prepared from commercially available materials as previously reported)

-

Anhydrous DMF

-

Potassium carbonate

-

2-(tert-butoxycarbonylamino)ethyl bromide

-

Chloroform

-

Magnesium sulfate

-

Dichloromethane

-

Trifluoroacetic acid

-

N,N-diisopropylethylamine (DIEA)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

4-nitrophenyl chloroformate

-

Ethyl acetate

-

0.1 N aqueous HCl

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Compound 3:

-

To a suspension of compound 2 (500 mg, 1.84 mmol) in anhydrous DMF (15 mL), add potassium carbonate (0.51 g, 3.69 mmol) and 2-(tert-butoxycarbonylamino)ethyl bromide (2.06 g, 9.19 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Remove the solvent under vacuum.

-

Dissolve the resulting residue in CHCl₃ (50 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude residue by column chromatography on silica gel (CHCl₃ to CHCl₃/MeOH = 10/1) to yield compound 3 .

-

-

Synthesis of Compound 4:

-